Ethyl 3-[(but-2-en-1-yl)oxy]benzoate
Description
Properties
CAS No. |
61493-60-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-but-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-5-9-16-12-8-6-7-11(10-12)13(14)15-4-2/h3,5-8,10H,4,9H2,1-2H3 |
InChI Key |
HLKUESMJCKWEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC=CC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Williamson ether synthesis is the most widely employed method for preparing ethyl 3-[(but-2-en-1-yl)oxy]benzoate. This two-step process involves:
- Esterification of 3-hydroxybenzoic acid :
- Etherification with but-2-en-1-yl bromide :
- Ethyl 3-hydroxybenzoate undergoes nucleophilic substitution with but-2-en-1-yl bromide in the presence of a strong base (e.g., Cs$$2$$CO$$3$$) in polar aprotic solvents like DMF or acetone.
- Reaction equation :
$$
\text{Ethyl 3-hydroxybenzoate} + \text{CH}2=\text{CHCH}2\text{CH}2\text{Br} \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMF}, 80^\circ\text{C}} \text{this compound} + \text{HBr}
$$
Optimization Studies
Key variables influencing yield and purity include:
Challenges :
- Competing elimination reactions due to the allylic nature of but-2-en-1-yl bromide.
- Mitigation: Use of bulky bases (e.g., Cs$$2$$CO$$3$$) and controlled temperatures to favor S$$_\text{N}$$2 over E2 pathways.
Mitsunobu Reaction
Single-Step Ether Formation
The Mitsunobu reaction enables direct etherification of ethyl 3-hydroxybenzoate with but-2-en-1-ol under milder conditions:
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh$$_3$$).
- Reaction equation :
$$
\text{Ethyl 3-hydroxybenzoate} + \text{CH}2=\text{CHCH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{this compound}
$$
Performance Metrics
| Parameter | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | THF | 72 | 95 | |
| Temperature | 0°C to room temp | 68–72 | 93–97 | |
| Stoichiometry | 1.2 equiv alcohol | 70 | 94 |
Advantages :
- Avoids harsh bases and high temperatures.
- Suitable for acid-sensitive substrates.
Palladium-Catalyzed Allylic Substitution
Catalytic Cycle and Conditions
This method leverages Pd(0) complexes to mediate allylic substitution between ethyl 3-hydroxybenzoate and allylic carbonates:
- Catalyst system : Pd$$2$$(dba)$$3$$ with chiral ligands (e.g., PHOX).
- Reaction equation :
$$
\text{Ethyl 3-hydroxybenzoate} + \text{CH}2=\text{CHCH}2\text{CH}2\text{OCO}2\text{R} \xrightarrow{\text{Pd(0), ligand}} \text{this compound} + \text{CO}_2 + \text{ROH}
$$
Enantioselective Synthesis
Chiral PHOX ligands induce asymmetry in the allylic intermediate, enabling enantioselective synthesis (up to 92% ee):
| Ligand | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| (R,R)-DACH-naphthyl | 92 | 75 | |
| (S)-SegPhos | 85 | 70 |
Applications :
- Critical for pharmaceutical intermediates requiring defined stereochemistry.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Stereocontrol | Key Limitations |
|---|---|---|---|---|---|
| Williamson Synthesis | 78–85 | Low | Industrial | None | Harsh conditions, elimination |
| Mitsunobu Reaction | 68–72 | High | Lab-scale | None | Expensive reagents |
| Pd-Catalyzed Substitution | 70–75 | Moderate | Lab-scale | High | Ligand synthesis complexity |
Industrial Production Considerations
Large-scale synthesis prioritizes Williamson ether synthesis due to cost-effectiveness and reagent availability:
- Continuous flow reactors : Enhance heat transfer and reduce reaction times.
- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 3-hydroxybenzoic acid and ethyl but-2-en-1-ol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-[(but-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that exert various effects. The aromatic benzoate structure allows it to interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Key Compounds for Comparison:
Methyl 3-arylamino-2-benzoylaminobut-2-enoate (): Features a conjugated enamine system and is synthesized via PPA-mediated cyclization. Unlike the target compound, this derivative forms heterocyclic structures (oxazoloquinolines or imidazoles) under thermal conditions .
2-(2-Nitrophenoxy)ethyl 3-((tert-butyldimethylsilyl)oxy)benzoate (): Contains a nitro-phenoxyethyl chain and a silyl-protected hydroxyl group. The nitro group allows for reductive transformations (e.g., to amines), while the silyl group enhances stability during synthesis .
Ethyl (E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate (): Incorporates an acryloyloxy group and methoxy substituents, enabling liquid crystalline behavior. This highlights the role of extended conjugation in mesophase formation .
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate (): A benzoxazole-containing ester with applications in drug discovery. The heterocyclic core enhances rigidity and binding affinity compared to non-heterocyclic analogs .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Functional and Reactivity Differences
- Allyloxy vs. Silyl/Nitro Groups : The allyloxy group in the target compound offers sites for electrophilic addition or polymerization, whereas silyl () and nitro () groups provide orthogonal reactivity (e.g., deprotection or reduction) .
- Heterocyclic vs. Non-Heterocyclic Systems: Heterocycles like benzoxazole () or imidazolidinone () enhance structural rigidity and bioactivity, unlike the linear allyloxy chain in the target compound .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reactant Ratio (ester:alcohol) | Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1:1.2 | DIAD/TPP | THF | 0°C → 25°C | 81% |
Advanced: How can researchers resolve contradictions in NMR data interpretation for this compound derivatives?
Methodological Answer:
Conflicting NMR signals (e.g., split alkene protons at δ 5.6–6.2 ppm) may stem from rotational isomerism. Use:
- Variable-Temperature NMR (VT-NMR) : Analyze from -50°C to 80°C to identify conformational exchange.
- 2D NMR Techniques : HSQC and COSY clarify through-bond correlations (e.g., H-C coupling for the butenyloxy group).
- Computational Validation : Compare experimental shifts with DFT-optimized structures (B3LYP/6-311+G(d,p)). Statistical χ² tests on coupling constants (J-values) confirm assignments (p < 0.05).
Basic: What purification strategies are effective for isolating this compound from complex mixtures?
Methodological Answer:
Liquid-Liquid Extraction : Partition the crude product in dichloromethane (3 × 50 mL) and dry over Na₂SO₄.
Column Chromatography : Use silica gel with hexane:ethyl acetate (5:1 v/v) to remove non-polar impurities.
Recrystallization : Ethanol/water (3:1 v/v) at -20°C yields crystals (mp 78–80°C, ≥95% purity). Monitor via TLC (Rf 0.4) and HPLC (C18 column, 70% MeOH, RT = 6.2 min).
Advanced: What methodologies enable the evaluation of photophysical properties in this compound-based materials?
Methodological Answer:
- Solvatochromic Studies : Measure UV-Vis λmax in solvents of varying polarity (hexane: 278 nm; DMSO: 308 nm).
- TD-DFT Calculations : Predict electronic transitions (B3LYP/6-311+G(d,p)) and correlate with experimental λmax (R² > 0.92).
- Fluorescence Quantum Yield (ΦF) : Use integrating sphere methods with quinine sulfate (ΦF = 0.54) as a reference.
Q. Table 2: Photophysical Parameters
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | ΦF |
|---|---|---|---|
| Hexane | 278 | 12,500 | 0.12 |
| Ethanol | 295 | 14,800 | 0.31 |
| DMSO | 308 | 16,200 | 0.45 |
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Amber glass vials under argon at -20°C.
- Handling : Aliquot in anhydrous DMSO (≤1 mM) with 3Å molecular sieves.
- Degradation Monitoring : Weekly HPLC analysis (peak area deviation <5%). Avoid UV light (>300 lux reduces t1/2 from 18 to 3 months).
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- Fukui Function Analysis : Identify electrophilic sites (f⁻ > 0.15 at C4) using M06-2X/def2-TZVP.
- Transition State Modeling : IRC calculations show ΔG‡ = 28.3 kcal/mol for methoxide attack.
- Hammett Analysis : σmeta = 0.37 predicts moderate electron-withdrawing effects. Validate with kinetic studies (k2 = 1.4 × 10⁻³ M⁻¹s⁻¹ in DMF).
Q. Notes
- All answers emphasize methodology over definitions.
- Basic vs. Advanced classification aligns with research complexity.
- Critical analysis (e.g., statistical validation) addresses data contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
